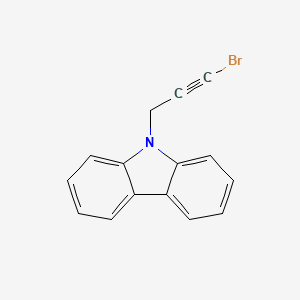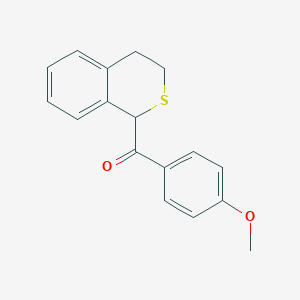
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of benzothiopyrans These compounds are characterized by a benzene ring fused to a thiopyran ring The presence of a methanone group attached to the 4-methoxyphenyl moiety adds to its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiol compound to form the thiopyran ring, followed by further functionalization to introduce the methanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. The scalability of the synthetic route is a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dihydro-2H-1-benzopyran-1-yl)(4-methoxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-hydroxyphenyl)methanone
- (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-chlorophenyl)methanone
Uniqueness
(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The combination of the benzothiopyran core with the methanone group also contributes to its distinct chemical properties.
Propiedades
Número CAS |
80252-80-8 |
|---|---|
Fórmula molecular |
C17H16O2S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isothiochromen-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2S/c1-19-14-8-6-13(7-9-14)16(18)17-15-5-3-2-4-12(15)10-11-20-17/h2-9,17H,10-11H2,1H3 |
Clave InChI |
QWTGRYPUUOWWSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


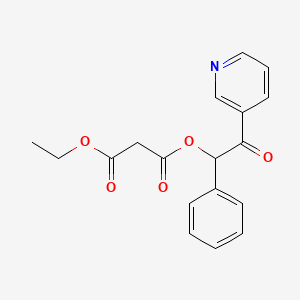
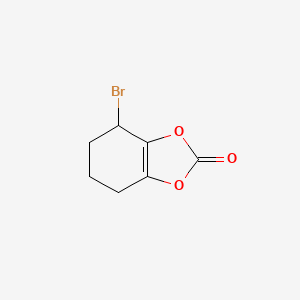
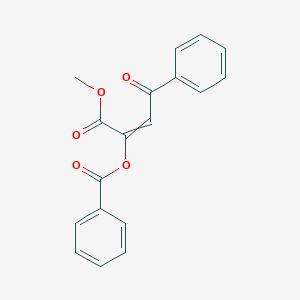

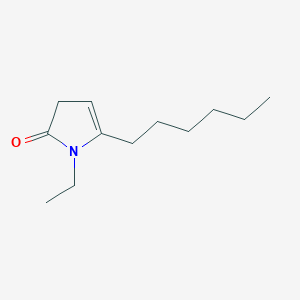
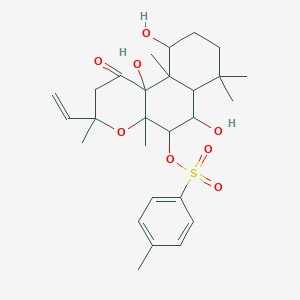
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
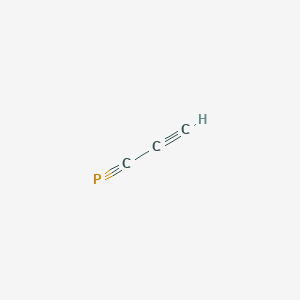
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
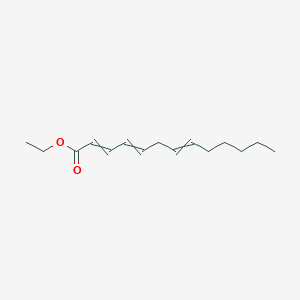
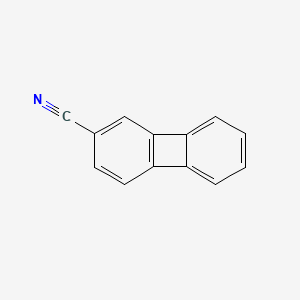
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)

